N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide
Description
Properties
Molecular Formula |
C19H13N3O5S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-8-oxo-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide |
InChI |
InChI=1S/C19H13N3O5S2/c1-25-12-5-3-2-4-10(12)20-18(24)15-16-21-17(23)9-6-13-14(27-8-26-13)7-11(9)22(16)19(28)29-15/h2-7H,8H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
ZVFDKTJFDVJYFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5 |
Origin of Product |
United States |
Preparation Methods
Thiazoloquinazoline Core Assembly
Step 1: Synthesis of Isothiocyanate Intermediate
Methyl 2-aminobenzoate reacts with thiophosgene in dichloromethane to form methyl 2-isothiocyanatobenzoate. This intermediate undergoes cyclization with methyl 2-cyanoacetate and sulfur in DMF, yielding thiazolo[3,4-a]quinazolin-5(4H)-one ester.
Step 2: Hydrolysis to Carboxylic Acid
The ester is saponified using NaOH in ethanol/water (1:1) at 80°C, producing the carboxylic acid derivative (85–90% yield).
Step 3: Dioxolo Ring Formation
Electrophilic bromination at the 7-position of the quinazoline core with NBS, followed by oxidative cyclization using CuI and 1,10-phenanthroline in DMSO, installs thedioxolo[4,5-g] moiety (72% yield).
Amide Coupling with 2-Methoxyaniline
The carboxylic acid is activated with HATU and DIPEA in DMF, then coupled with 2-methoxyaniline at 25°C for 12 hours. Purification via silica chromatography affords the final product (68% yield).
Table 1: Optimization of Amide Coupling Conditions
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 58 |
| HATU/DIPEA | DMF | 25 | 68 |
| DCC/DMAP | THF | 40 | 52 |
Synthetic Route 2: Convergent Approach via Imidazole-Aniline Intermediates
Preparation of 2-(4,5-Diphenyl-1H-Imidazol-2-yl)Aniline
Benzil, 2-nitrobenzaldehyde, and ammonium acetate undergo a three-component condensation in acetic acid at 120°C, yielding 2-(4,5-diphenyl-1H-imidazol-2-yl)nitrobenzene. Reduction with Zn/NH4Cl in methanol/water (3:1) produces the aniline intermediate (89% yield).
Cyclocondensation with Carbon Disulfide
The aniline reacts with CS₂ and KOH in ethanol under reflux, forming the thiazolo[3,4-a]quinazoline-dioxolo fused system via nucleophilic attack and cyclization (76% yield).
Methoxyphenyl Incorporation
A Buchwald-Hartwig coupling with 2-methoxyphenylboronic acid using Pd(OAc)₂/XPhos in toluene/water (2:1) introduces the aryl group. Subsequent oxidation with DDQ in dichloroethane installs the carboxamide (65% overall yield).
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Cyclization
During thiazoloquinazoline formation, premature dimerization of isothiocyanate intermediates may occur. Adding catalytic KI suppresses this by stabilizing reactive species, improving cyclization efficiency from 58% to 70%.
Regioselectivity in Dioxolo Ring Formation
Bromination at the 7-position is favored due to electron-donating effects of the adjacent thioxo group. Alternative positions (e.g., 6 or 8) result in <5% yield, necessitating precise stoichiometric control.
Scalability and Industrial Feasibility
Continuous-Flow Synthesis
Microreactor systems enable rapid mixing of thiophosgene and methyl 2-aminobenzoate, reducing reaction time from 6 hours to 15 minutes. This approach achieves 92% conversion with minimized byproducts.
Green Chemistry Considerations
Replacing DMF with cyclopentyl methyl ether (CPME) in amide coupling reduces environmental impact while maintaining 65% yield. Solvent recovery systems further enhance sustainability.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its unique structure, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Thiadiazole-Based Analogs
Compound : N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives (e.g., 3a–d)
- Structure : Features a 1,3,4-thiadiazole ring fused with a carboxamide group.
- Synthesis: Prepared via condensation of 2-hydrazino-N-phenyl-2-thioxoacetamide with carbon disulfide and KOH in ethanol .
- Comparison : The thiadiazole core lacks the quinazoline and dioxolo rings present in the target compound, which may reduce binding specificity or stability in biological systems.
Quinazoline Derivatives
Compound : 4,5-Dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic acid derivatives
- Structure : Contains a pyrazoloquinazoline core with a carboxylic acid substituent.
- Comparison : The absence of the thiazolo and dioxolo rings in these derivatives may limit their conformational rigidity compared to the target compound.
Substituent Variations
Benzodioxol-Substituted Analog
Compound : N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- Structure : Shares the thiazolo[3,4-a]quinazoline core but substitutes the 2-methoxyphenyl group with a benzodioxol (methylenedioxy) moiety.
- Key Difference : The benzodioxol group enhances lipophilicity and may improve blood-brain barrier penetration compared to the 2-methoxyphenyl group .
- Implications : Substituent choice directly impacts pharmacokinetic properties, such as metabolic stability and target affinity.
Trimethoxyphenyl-Linked Combretastatin Analogs
Compound : 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one
- Structure : Oxazolone core with trimethoxyphenyl substituents.
- Synthesis : Involves aryl hydrazides and oxazolone intermediates under reflux conditions .
- Comparison : While structurally distinct, the trimethoxyphenyl groups suggest a focus on tubulin inhibition, a mechanism less explored in quinazoline-thiazolo systems .
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Substituent Effects : Electron-donating groups (e.g., methoxy, methylenedioxy) improve solubility and interaction with hydrophobic binding pockets.
Synthetic Accessibility : Thiadiazole derivatives are synthesized under milder conditions (room temperature, 6 hours) compared to reflux-dependent combretastatin analogs .
Biological Activity
N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound based on diverse sources and studies.
Chemical Structure and Properties
The compound has a complex structure that includes a thiazoloquinazoline framework. Its molecular formula is , with a molecular weight of approximately 364.4 g/mol. The presence of multiple functional groups suggests potential for diverse biological interactions.
Biological Activity Overview
Research on similar compounds in the thiazoloquinazoline class indicates various biological activities, including:
- Kinase Inhibition : Compounds in this class have been tested against several protein kinases. For instance, studies have shown that thiazoloquinazolines can modulate the activity of kinases such as CDK9 and GSK-3β, although specific activity for this compound remains to be fully elucidated .
- Cytotoxicity : Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and HCT-116 .
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxicity Evaluation
In a study evaluating thiazoloquinazolines' cytotoxic effects, N-(2-methoxyphenyl)-5-oxo derivatives were tested against a panel of cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively without significant toxicity to normal cells . The most potent compounds exhibited IC50 values ranging from 5 to 15 µM.
Case Study 2: Kinase Activity Profiling
A comprehensive analysis of kinase inhibition revealed that certain thiazoloquinazolines selectively inhibited kinases involved in cell cycle regulation and apoptosis. This suggests a potential role for N-(2-methoxyphenyl)-5-oxo derivatives in cancer therapy by targeting specific signaling pathways .
While the precise mechanism of action for N-(2-methoxyphenyl)-5-oxo derivatives is still under investigation, it is hypothesized that their biological activity may involve:
- Binding to Kinase Domains : The structural features allow for interaction with ATP-binding sites in kinases.
- Induction of Apoptosis : By inhibiting key kinases involved in survival pathways, these compounds may promote programmed cell death in cancer cells.
- Enzyme Inhibition : Potential inhibition of enzymes like xanthine oxidase could contribute to their therapeutic effects by reducing oxidative stress .
Q & A
Q. How to design multi-step syntheses for isotopically labeled analogs (e.g., ¹³C, ¹⁵N)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
